2-(2,5-Dimethylphenyl)acetohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNUXSXROWIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Precursor Chemistry
The elaboration of the 1,2,4-triazole (B32235) ring system from 2-(2,5-Dimethylphenyl)acetohydrazide represents a key synthetic transformation, leveraging the reactivity of the hydrazide moiety to construct the five-membered heterocyclic core. While specific literature detailing these transformations for this compound is not prevalent, well-established methodologies for structurally analogous arylacetohydrazides, such as phenylacetic acid hydrazide, provide a clear and reliable blueprint for these synthetic routes. nih.gov The primary strategies involve the reaction of the hydrazide with carbon-sulfur compounds, such as isothiocyanates or carbon disulfide, followed by cyclization to yield substituted 1,2,4-triazole-3-thiols.
Two principal pathways are commonly employed for this purpose:
Synthesis via Thiosemicarbazide (B42300) Intermediates: This method involves the initial reaction of the acetohydrazide with an aryl isothiocyanate. The resulting N,N'-disubstituted thiosemicarbazide is then cyclized under basic conditions to afford a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. The choice of the isothiocyanate directly determines the substituent at the N-4 position of the triazole ring. nih.gov
Synthesis via Dithiocarbazate Intermediates: An alternative route involves reacting the acetohydrazide with carbon disulfide in the presence of a strong base, typically potassium hydroxide (B78521), to form a potassium dithiocarbazate salt. Subsequent treatment of this salt with hydrazine (B178648) hydrate (B1144303) induces cyclization, yielding a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.netresearchgate.netnepjol.info
These methodologies are robust and have been widely applied in the synthesis of a diverse range of 1,2,4-triazole derivatives. scispace.comresearchgate.net The resulting triazole-thiols are versatile intermediates themselves, amenable to further functionalization, particularly at the thiol group. mdpi.comzsmu.edu.ua
Detailed Research Findings
Research on analogous compounds, particularly phenylacetic acid hydrazide, provides detailed insights into the reaction conditions and expected outcomes for the elaboration of the 1,2,4-triazole ring.
Pathway 1: Synthesis of 5-Benzyl-4-Aryl-4H-1,2,4-triazole-3-thiols
The synthesis of 4-aryl substituted triazoles from phenylacetic acid hydrazide is a two-step process. nih.gov The first step is the condensation with various arylisothiocyanates to form 1-(phenylacetyl)-4-arylthiosemicarbazides. The subsequent step is a base-catalyzed intramolecular cyclodehydration to yield the target 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiols. nih.gov The reaction yields are generally good, ranging from 62% to 79% for the cyclization step. nih.gov
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetic acid hydrazide, Aryl isothiocyanate | Ethanol (B145695), Reflux | 1-(Phenylacetyl)-4-arylthiosemicarbazide | 88-95 |
| 2 | 1-(Phenylacetyl)-4-arylthiosemicarbazide | Aqueous NaOH, Reflux | 5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiol | 62-79 |
Pathway 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This pathway is also a two-step synthesis, starting from a benzoic acid hydrazide analog. researchgate.netnepjol.info The hydrazide is first treated with carbon disulfide and potassium hydroxide in ethanol to produce potassium dithiocarbazinate salt. This intermediate is then cyclized by refluxing with an excess of hydrazine hydrate in water to furnish the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.netnepjol.info This method is effective for generating triazoles with a free amino group at the N-4 position, which can be a useful handle for further derivatization. researchgate.net
| Step | Reactant | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Benzoic acid hydrazide | 1) Carbon disulfide, Potassium hydroxide, Ethanol 2) Stirring for 18 hours | Potassium dithiocarbazinate salt |
| 2 | Potassium dithiocarbazinate salt | Hydrazine hydrate, Water, Reflux | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol |
These established synthetic routes highlight the versatility of arylacetohydrazides as precursors for the construction of medicinally relevant 1,2,4-triazole scaffolds. The application of these methodologies to this compound is expected to proceed analogously, yielding the corresponding 5-((2,5-dimethylphenyl)methyl)-substituted 1,2,4-triazole derivatives.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Proton Assignment
The ¹H NMR spectrum of 2-(2,5-Dimethylphenyl)acetohydrazide is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show signals for the three protons on the substituted benzene (B151609) ring. The aliphatic region would contain signals for the methylene (B1212753) bridge and the two methyl groups attached to the ring. The hydrazide protons (-NHNH₂) are also expected, though their signals can be broad and their chemical shifts variable depending on the solvent and concentration.
Based on analogous structures like 2',5'-dimethylacetophenone (B146730) and other acetanilides, the following assignments are predicted nih.govchemicalbook.com:
Aromatic Protons (Ar-H): The three protons on the 1,2,4-trisubstituted benzene ring are chemically distinct and would likely appear in the range of δ 6.9-7.2 ppm. The proton at position 6 (between the methyl and methylene groups) would likely be a singlet or a narrowly split doublet. The protons at positions 3 and 4 would appear as doublets, with coupling constants typical for ortho and meta relationships.
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group are chemically equivalent and would appear as a sharp singlet, predicted to be in the range of δ 3.5-3.7 ppm.
Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring are in different environments. They are expected to appear as two distinct singlets, likely around δ 2.2-2.4 ppm.
Hydrazide Protons (-NH and -NH₂): The protons of the hydrazide group are exchangeable and often show broad signals. The -NH proton is typically found downfield (δ 7.5-9.5 ppm), while the -NH₂ protons are expected at a more shielded position (δ 4.0-5.0 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |
|---|---|---|---|
| -NH (Amide) | ~8.5 | Broad Singlet | 1 |
| Ar-H (Position 6) | ~7.1 | Singlet | 1 |
| Ar-H (Position 3, 4) | ~7.0 | Multiplet/Doublets | 2 |
| -NH₂ (Amino) | ~4.5 | Broad Singlet | 2 |
| -CH₂- (Methylene) | ~3.6 | Singlet | 2 |
| Ar-CH₃ (Position 2) | ~2.3 | Singlet | 3 |
| Ar-CH₃ (Position 5) | ~2.2 | Singlet | 3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Structural Correlation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, ten distinct carbon signals are expected.
Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide group is the most deshielded, with a predicted chemical shift in the range of δ 170-175 ppm, a typical region for amide-like carbons. nih.govresearchgate.net
Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The quaternary carbons attached to the methyl groups (C-2, C-5) and the methylene group (C-1) would have distinct chemical shifts, typically between δ 130-140 ppm. The carbons bearing hydrogen atoms (C-3, C-4, C-6) would resonate at higher field, in the δ 125-130 ppm range.
Methylene Carbon (-CH₂-): The methylene carbon signal is anticipated to appear in the range of δ 40-45 ppm.
Methyl Carbons (Ar-CH₃): The two methyl carbons are expected to be the most shielded, with chemical shifts around δ 19-21 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O (Carbonyl) | ~172 |
| Ar-C (Quaternary, C1, C2, C5) | 130-138 |
| Ar-C (Tertiary, C3, C4, C6) | 126-131 |
| -CH₂- (Methylene) | ~42 |
| Ar-CH₃ (Position 2) | ~21 |
| Ar-CH₃ (Position 5) | ~19 |
Two-Dimensional NMR Techniques for Complex Structural Confirmation
To unequivocally assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal proton-proton couplings. It would confirm the connectivity of the aromatic protons on the dimethylphenyl ring, showing correlations between adjacent protons.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the signals for the methylene and methyl groups.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the link from the methylene protons (-CH₂-) to the aromatic C-1 and C-6, as well as to the carbonyl carbon (-C=O). Correlations from the methyl protons to their attached aromatic carbons and the adjacent ring carbons would confirm their positions.
Infrared (IR) Spectroscopy
Vibrational Band Assignments and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the N-H, C=O, aromatic C=C, and C-H bonds. Data from similar hydrazide compounds provides a basis for these assignments. nih.govscielo.br
N-H Stretching: The hydrazide group should give rise to multiple bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group and the stretch of the -NH group.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.
C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1650-1680 cm⁻¹. This is a characteristic band for hydrazides.
N-H Bending (Amide II): The bending vibration of the N-H bond is expected to appear around 1580-1620 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching (Amine & Amide) | 3200-3400 | Medium-Strong |
| Aromatic C-H Stretching | 3000-3100 | Medium |
| Aliphatic C-H Stretching | 2850-2980 | Medium |
| C=O Stretching (Amide I) | 1650-1680 | Strong |
| N-H Bending (Amide II) | 1580-1620 | Medium-Strong |
| Aromatic C=C Stretching | 1450-1600 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would be primarily influenced by the 2,5-dimethylphenyl chromophore. Aromatic compounds typically exhibit characteristic absorptions due to π → π* transitions. researchgate.net
The substituted benzene ring is expected to show a primary absorption band (E-band) around 210-220 nm and a secondary, less intense band (B-band) with fine structure around 260-280 nm. The presence of the acetohydrazide group may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted xylene. The carbonyl group's n → π* transition is generally weak and may be obscured by the stronger π → π* transitions of the aromatic ring.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π* (E-band) | ~215 | Substituted Benzene Ring |
| π → π* (B-band) | ~270 | Substituted Benzene Ring |
Electronic Transitions and Chromophoric Behavior Analysis
The electronic absorption properties of this compound are dictated by the chromophoric systems present in its structure: the 2,5-dimethylphenyl ring and the acetohydrazide moiety. The aromatic ring is the primary chromophore, typically exhibiting π → π* transitions. These transitions, characteristic of benzene and its derivatives, are expected to appear in the ultraviolet (UV) region of the electromagnetic spectrum. The substitution of the benzene ring with two methyl groups (an auxochrome) can induce a bathochromic (red) shift and a hyperchromic effect on these absorption bands compared to unsubstituted benzene.
The acetohydrazide group (-CH₂CONHNH₂) contains a carbonyl group (C=O), which possesses a lone pair of electrons on the oxygen atom. This allows for n → π* transitions, which are typically weaker in intensity and occur at longer wavelengths than the π → π* transitions. The combination of these chromophores would result in a complex UV-Vis absorption spectrum.
To precisely predict the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool. nih.govcecam.orgbenasque.orgbenasque.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands. For this compound, TD-DFT calculations would likely predict strong absorptions below 280 nm corresponding to the π → π* transitions of the aromatic ring and a weaker n → π* transition at a longer wavelength associated with the carbonyl group.
Mass Spectrometry (MS)
Molecular Weight Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry serves as a definitive technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₄N₂O, corresponding to a monoisotopic molecular weight of 178.1106 g/mol and an average molecular weight of 178.23 g/mol . chemscene.com
In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺•) at m/z ≈ 178. This molecular ion is often unstable and undergoes fragmentation, breaking at the weakest bonds to form more stable ions. libretexts.org For this compound, several fragmentation pathways can be proposed based on the typical behavior of related structures like other acetohydrazide derivatives. researchgate.netresearchgate.netnih.govraco.cat
A primary fragmentation event would be the cleavage of the benzylic C-C bond (the bond between the CH₂ group and the carbonyl carbon), which is known as α-cleavage relative to the carbonyl group. This would lead to the formation of a stable 2,5-dimethylbenzyl cation. Another significant fragmentation would involve the hydrazide moiety.
A proposed fragmentation pattern is detailed below:
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
| 178 | [C₁₀H₁₄N₂O]⁺• | C₁₀H₁₄N₂O | Molecular Ion (Parent Peak) |
| 119 | [C₉H₁₁]⁺ | C₉H₁₁ | 2,5-dimethylbenzyl cation, resulting from cleavage of the CH₂-CO bond. This is often a very stable and abundant fragment for such structures. |
| 105 | [C₈H₉]⁺ | C₈H₉ | Loss of a methyl group from the 2,5-dimethylbenzyl cation. |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common rearrangement product from benzyl-type cations. |
| 59 | [CH₃N₂O]⁺ | CH₃N₂O | Fragment corresponding to [CONHNH₂]⁺. |
Single Crystal X-ray Diffraction Analysis
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. Therefore, the following sections will utilize data from a closely related and structurally analogous compound, (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate , to illustrate the principles and the type of detailed structural information that would be obtained from such an analysis. consensus.app
Disclaimer: All data presented in sections 3.5.1, 3.5.2, and 3.5.3, including tables and specific interaction descriptions, pertain to the analogue compound (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate and are used for illustrative purposes only.
Determination of Molecular Geometry, Conformation, and Bond Parameters
Single-crystal X-ray diffraction provides the precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsion angles.
For a molecule like this compound, this analysis would reveal the exact conformation of the acetohydrazide side chain relative to the dimethylphenyl ring. The planarity of the phenyl ring and the geometry around the sp² hybridized carbonyl carbon and nitrogen atoms would be confirmed.
Illustrative Bond Parameters for the Analogue Compound:
| Bond | Length (Å) | Angle | Degree (°) |
| C=O | 1.23 | O-C-N | 122.5 |
| C-N | 1.34 | C-N-N | 119.8 |
| N-N | 1.38 | C-C-N | 114.3 |
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
Crystal packing analysis describes how individual molecules arrange themselves in the solid state. This arrangement is governed by non-covalent intermolecular interactions, which are crucial for the stability of the crystal lattice. For this compound, the hydrazide group (-CONHNH₂) is a potent hydrogen bond donor (N-H groups) and acceptor (C=O oxygen).
Therefore, extensive intermolecular hydrogen bonding would be expected to be a dominant feature of its crystal packing. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks. nih.goveurjchem.commdpi.com The presence of the aromatic dimethylphenyl ring also introduces the possibility of weaker C-H···π interactions and potentially π-π stacking interactions between the rings of adjacent molecules, further stabilizing the crystal structure.
Illustrative Hydrogen Bond Data for the Analogue Compound:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···O | 0.86 | 2.05 | 2.90 | 170 |
| O-H···O (water) | 0.85 | 1.95 | 2.79 | 175 |
| C-H···O | 0.93 | 2.45 | 3.37 | 150 |
Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govresearchgate.netacs.org The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.
By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting strong interactions like hydrogen bonds.
For this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts. The sharp spikes in the O···H region would correspond to the strong N-H···O hydrogen bonds.
Illustrative Hirshfeld Surface Analysis Data for an Analogue Hydrazide Compound:
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.0 |
| O···H / H···O | 25.5 |
| C···H / H···C | 18.2 |
| C···C | 5.8 |
| N···H / H···N | 3.5 |
| Other | 2.0 |
This quantitative breakdown allows for a detailed comparison of the packing forces in different crystalline materials. consensus.appnih.gov
Tautomeric Forms in the Solid State as Revealed by X-ray Data
A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific X-ray diffraction data for the compound this compound. The determination of tautomeric forms in the solid state is fundamentally reliant on experimental evidence from X-ray crystallography, which elucidates the precise three-dimensional arrangement of atoms within a crystal lattice.
Without such crystallographic data for this compound, a scientifically rigorous analysis of its potential tautomeric forms in the solid state is not possible. Any discussion on this topic would be speculative and would not meet the evidence-based requirements of this article. Therefore, this section cannot be completed due to the absence of the necessary experimental findings.
Mechanistic Investigations of Chemical Transformations
Reaction Mechanisms of Hydrazide and Hydrazone Formation
The formation of hydrazides and their subsequent conversion to hydrazones are fundamental transformations in organic chemistry, driven by the nucleophilic character of hydrazine (B178648) derivatives. Understanding the mechanistic pathways of these reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.
Nucleophilic Addition-Elimination Pathways in Hydrazide Synthesis
The synthesis of hydrazides, such as 2-(2,5-Dimethylphenyl)acetohydrazide, typically proceeds through a nucleophilic addition-elimination reaction. This pathway involves the reaction of a carboxylic acid derivative, most commonly an acyl chloride or an ester, with hydrazine.
The mechanism commences with the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the acyl chloride. This initial attack leads to the formation of a tetrahedral intermediate. In this intermediate, the carbon atom's hybridization changes from sp² to sp³, and a negative charge develops on the oxygen atom.
Table 1: Key Steps in Nucleophilic Addition-Elimination for Hydrazide Synthesis
| Step | Description |
| 1. Nucleophilic Attack | The nitrogen atom of hydrazine attacks the carbonyl carbon of the acyl chloride. |
| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate with a negatively charged oxygen is formed. |
| 3. Elimination of Leaving Group | The intermediate collapses, expelling the chloride ion. |
| 4. Deprotonation | A base removes a proton from the nitrogen atom to yield the final hydrazide. |
Mechanism of Hydrazone Condensation from Hydrazides and Carbonyl Compounds
The condensation reaction between a hydrazide, like this compound, and a carbonyl compound (an aldehyde or a ketone) to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. nih.govnumberanalytics.com This reaction is typically catalyzed by a weak acid. organicmystery.com
The mechanism is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The terminal nitrogen atom of the hydrazide then acts as the nucleophile, attacking the activated carbonyl carbon. fiveable.me This results in the formation of a protonated tetrahedral intermediate. nih.gov
Following the nucleophilic attack, a proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group. This creates a better leaving group, a water molecule. The elimination of water from this intermediate, often facilitated by the lone pair of electrons on the adjacent nitrogen atom, leads to the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone. numberanalytics.comlibretexts.org The final step is the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the final hydrazone product. nih.gov The reaction is pH-dependent; at very low pH, the hydrazine nitrogen becomes protonated and non-nucleophilic, while at high pH, the carbonyl group is not sufficiently activated. organicmystery.com
Role of Steric Factors and Electronic Effects in Reaction Pathways
Both steric and electronic factors play a significant role in the reaction pathways of hydrazide and hydrazone formation, influencing reaction rates and equilibrium positions. nih.govresearchgate.net
Steric Factors: Steric hindrance around the carbonyl group of an aldehyde or ketone can impede the approach of the nucleophilic hydrazide. numberanalytics.com Aldehydes, having one less bulky alkyl group compared to ketones, are generally more reactive towards hydrazide condensation. ncert.nic.in Similarly, bulky substituents on the hydrazide itself can slow down the reaction. However, steric crowding in the tetrahedral intermediate might accelerate its breakdown to the final hydrazone, partially offsetting the initial slower rate of attack. nih.gov
Electronic Effects: The electronic nature of the substituents on both the carbonyl compound and the hydrazide significantly impacts the reaction rate. numberanalytics.com Electron-withdrawing groups on the aromatic ring of an aldehyde or ketone increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. nih.gov Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. numberanalytics.com
For the hydrazide, electron-donating groups increase the nucleophilicity of the attacking nitrogen atom, leading to a faster reaction. numberanalytics.com Conversely, electron-withdrawing groups on the hydrazide, such as the acyl group in an acylhydrazone, reduce its nucleophilicity compared to hydrazine itself. researchgate.net The presence of ortho-substituents with acidic or basic properties on an aromatic aldehyde can lead to intramolecular catalysis, significantly enhancing the reaction rate. nih.govnih.gov
Table 2: Influence of Steric and Electronic Factors on Hydrazone Formation
| Factor | Effect on Carbonyl Compound | Effect on Hydrazide | Overall Impact on Reaction Rate |
| Steric Hindrance | Increased hindrance decreases reactivity. | Increased hindrance decreases reactivity. | Decreases |
| Electron-Withdrawing Groups | Increases electrophilicity and reactivity. | Decreases nucleophilicity and reactivity. | Variable, depends on position and strength |
| Electron-Donating Groups | Decreases electrophilicity and reactivity. | Increases nucleophilicity and reactivity. | Variable, depends on position and strength |
Intramolecular Cyclization Mechanisms
Hydrazides and their derivatives are versatile precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions involve the formation of new rings, leading to complex molecular architectures.
Mechanistic Pathways for Thiazolone Ring Formation
While the direct cyclization of this compound to a thiazolone is not a standard transformation, hydrazides can be precursors to intermediates that undergo cyclization to form thiazole (B1198619) or thiazolone rings. nih.gov A plausible mechanistic pathway involves the conversion of the hydrazide to a thiohydrazide or a related sulfur-containing intermediate.
For instance, the hydrazide could be reacted with a thiocarbonylating agent. The resulting thiohydrazide can then undergo intramolecular cyclization with a suitable α-haloketone. The mechanism would likely proceed via an initial nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by an intramolecular condensation between the nitrogen atom of the hydrazide moiety and the ketone carbonyl group. Subsequent dehydration would lead to the formation of the thiazole ring. The specific structure of the final product, whether a thiazole or a thiazolone, would depend on the exact reactants and reaction conditions. The formation of the thiazole ring is a key step in the synthesis of many biologically active compounds. nih.gov
Cyclization Dynamics in Pyrazole (B372694) and Phthalazine (B143731) Derivative Synthesis
Hydrazides are common starting materials for the synthesis of pyrazole and phthalazine derivatives through cyclization reactions. researchgate.netorganic-chemistry.orglongdom.org
Pyrazole Synthesis: The synthesis of pyrazoles often involves the reaction of a hydrazide with a 1,3-dicarbonyl compound or its equivalent. nih.gov The mechanism typically begins with the condensation of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. beilstein-journals.org This is followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazide moiety onto the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the hydrazide and the dicarbonyl compound. beilstein-journals.org In some cases, the cyclization can be mediated by catalysts, such as copper(I) iodide, which facilitates an electrophilic cyclization of α,β-alkynic hydrazones. acs.org
Phthalazine Synthesis: Phthalazine derivatives are frequently synthesized by the cyclization of hydrazides with suitable precursors containing a 1,2-diaroylbenzene or a related ortho-disubstituted aromatic structure. longdom.org For example, the reaction of a hydrazide with a 2-acylbenzoic acid derivative is a common route. longdom.org The mechanism involves the initial formation of a hydrazone by condensation of the hydrazide with the keto group of the 2-acylbenzoic acid. nih.gov This is followed by an intramolecular nucleophilic attack of the amide nitrogen of the hydrazide onto the carboxylic acid carbonyl group (or its activated form). Subsequent dehydration leads to the formation of the phthalazinone ring system. nih.govnih.gov The hydrazide can also be a key precursor for further structural modifications of the phthalazine core. nih.gov
Dyotropic Rearrangement Mechanisms involving Related Structures
Dyotropic rearrangements are a class of pericyclic reactions where two sigma (σ) bonds migrate simultaneously and intramolecularly. researchgate.netillinois.edu These reactions are categorized into two main types. Type I rearrangements involve the interchange of two migrating groups attached to the same atomic scaffold, while Type II rearrangements involve the migration of two groups from one atom to another. The process is typically concerted, proceeding through a transition state where both bonds are partially broken and formed. ucdavis.edu
While no specific instances of dyotropic rearrangements involving this compound are documented in the reviewed literature, the mechanism is relevant to related structural motifs found in organic chemistry. For instance, such rearrangements have been observed in β-lactones, where a 1,2-acyl migration can lead to the formation of key spirocyclic intermediates. researchgate.net The feasibility of a dyotropic rearrangement is highly dependent on the molecule's ability to adopt a specific geometry, often a trans coplanar conformation, which allows for maximum orbital overlap in the transition state. researchgate.net
Theoretical studies using density functional theory (DFT) have shown that these reactions can be concerted and are influenced by structural and environmental factors. ucdavis.edu The energy barrier for the rearrangement can be lowered by the structural constraints of the molecule and stabilization of the transition state by the surrounding environment, such as a polar protic solvent. ucdavis.edu The transition states are characterized by having fewer degrees of freedom than the ground state, which is consistent with a concerted mechanism. illinois.edu
| Rearrangement Type | Description | Key Feature |
| Type I | Two migrating groups interchange their positions on a stationary molecular framework. | Inversion of configuration often occurs at both atoms of the scaffold. researchgate.net |
| Type II | Two migrating groups move from one atom to another within the same molecule. | Most extensively studied form involves migrations between silicon, oxygen, and carbon atoms. |
Tautomerism and Conformational Studies
The structural dynamics of this compound are governed by tautomeric equilibria and conformational flexibility. These aspects are crucial for understanding its reactivity and intermolecular interactions in different physical states.
Tautomerism is a phenomenon where a single compound exists as a mixture of two or more readily interconvertible isomers that differ in the position of a proton and a double bond. The most common form is keto-enol tautomerism. khanacademy.org For this compound, the hydrazide functional group can exhibit a similar tautomeric equilibrium between the "keto" (amide) form and the "enol" (imidic acid or hydrazonic acid) form.
The keto form is generally the more stable and predominant tautomer in simple carbonyl compounds. khanacademy.org However, the position of the equilibrium can be significantly influenced by factors such as conjugation, intramolecular hydrogen bonding, and solvent effects. youtube.com In certain molecular structures, the enol form can be substantially stabilized. For example, the presence of an intramolecular hydrogen bond between the hydroxyl group of the enol and a nearby acceptor atom can make the enol form more favorable. youtube.comnih.gov
The equilibrium can be catalyzed by either acid or base. khanacademy.orgyoutube.com In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by the removal of an alpha-hydrogen by a weak base (like water) to form the C=C double bond of the enol. youtube.com
Tautomeric Forms of the Hydrazide Moiety:
| Tautomer Name | Structural Formula | Key Features |
| Keto Form (Amide) | R-C(=O)-NH-NH₂ | Contains a carbonyl group (C=O) and an N-H bond. Generally more stable. |
| Enol Form (Imidic Acid) | R-C(OH)=N-NH₂ | Contains a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N). Can be stabilized by intramolecular H-bonding. nih.gov |
Studies on related β-ketoamides have shown that electron-withdrawing groups can strengthen the intramolecular hydrogen bond in the enol tautomer, shifting the equilibrium towards the enol form. mdpi.com Conversely, electron-donating groups may favor the keto form. mdpi.com Theoretical calculations and NMR spectroscopy are common methods used to determine the tautomeric equilibrium in both solution and the gaseous phase. nih.gov
The three-dimensional structure of this compound is determined by the rotation around its single bonds. Conformational analysis investigates the different spatial arrangements (conformers) of the molecule and their relative stabilities.
The key rotatable bonds in this compound are:
The C(aryl)-C(methylene) bond.
The C(methylene)-C(carbonyl) bond.
The C(carbonyl)-N bond.
The N-N bond.
The preferred conformation is a balance between minimizing steric hindrance and maximizing stabilizing interactions like hydrogen bonding. The bulky 2,5-dimethylphenyl group will significantly influence the torsion angle between the aromatic ring and the carbonyl group. Studies on structurally similar N,N-dimethylbenzamide have shown that steric hindrance can force the carbonyl group out of the plane of the aromatic ring. nih.gov
In solution, the molecule is likely to exist as an equilibrium mixture of several rotational isomers. researchgate.net The specific conformer populations can be influenced by the solvent. For instance, polar solvents may stabilize more polar conformers. Techniques like Lanthanide-Induced-Shift (LISA) NMR analysis can be used to determine conformer ratios in solution. nih.gov
In the solid state, the conformation is fixed within the crystal lattice. The observed conformation is not only a result of intramolecular forces but also of intermolecular interactions, such as hydrogen bonding and crystal packing forces, which maximize lattice energy. nih.gov X-ray crystallography is the definitive method for determining solid-state structures. It is common for molecules to adopt a single, low-energy conformation in the crystalline state, which may or may not be the most stable conformation in solution. researchgate.net For example, crystal structures of related molecules are often influenced by networks of intermolecular O-H···O or C-H···O hydrogen bonds that dictate the molecular packing. nih.gov
Summary of Factors Influencing Conformation:
| Factor | Influence in Solution | Influence in Solid State |
| Steric Hindrance | Influences the equilibrium between conformers by destabilizing sterically crowded arrangements. | A primary determinant of the single conformation adopted in the crystal. |
| Hydrogen Bonding | Intramolecular H-bonds can stabilize specific conformers, shifting the equilibrium. Intermolecular H-bonds with solvent molecules are also critical. | Strong intermolecular H-bonds are a dominant force in crystal packing, often dictating the overall structure. nih.gov |
| Solvent Effects | Polar solvents can stabilize more polar conformers, altering the equilibrium mixture. | Not directly applicable, but the solvent used for crystallization can influence which polymorph is formed. |
| Crystal Packing | Not applicable. | A major factor that determines the final, lowest-energy arrangement in the crystal lattice. researchgate.net |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine various molecular properties, including optimized geometry, spectroscopic parameters, and reactivity descriptors. For hydrazide derivatives, DFT calculations are typically performed using hybrid functionals like B3LYP combined with basis sets such as 6–311++G(d,p) or 6–311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
The first step in most computational analyses is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing a stable, three-dimensional structure. The resulting optimized geometry includes precise predictions of bond lengths, bond angles, and dihedral angles. For molecules similar to 2-(2,5-Dimethylphenyl)acetohydrazide, DFT has been used to determine these structural parameters, which can then be compared with experimental data from X-ray crystallography if available. researchgate.net
The electronic structure calculations reveal the distribution of electrons within the molecule. This information is crucial for understanding the molecule's charge distribution and identifying potential sites for chemical reactions.
Table 1: Representative Structural Parameters for a Hydrazone Derivative Calculated via DFT Note: The following data is for the related compound 2-[(2,3-dimethylphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide, as a representative example of parameters obtained through DFT calculations. researchgate.net
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.252 |
| Bond Length | N-N | 1.365 |
| Bond Length | C-N (amide) | 1.378 |
| Bond Length | C=N (imine) | 1.297 |
DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to validate the computed molecular structure. researchgate.net
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed on the optimized molecular geometry. nih.gov These predicted shifts are often correlated with experimentally obtained NMR data. A strong correlation between the theoretical and experimental values confirms that the optimized geometry is a good representation of the molecule's structure in solution. semanticscholar.orgresearchgate.net
Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) spectra can also be computed. researchgate.net Theoretical vibrational analysis helps in the assignment of experimental IR absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups like N-H, C=O, and C-N within the acetohydrazide moiety. researchgate.net
Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated 1H NMR Chemical Shifts Note: This table provides a hypothetical example to illustrate the correlation between calculated and experimental data for a molecule like this compound.
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
| N-H (amide) | 9.21 | 9.15 | 0.06 |
| N-H (hydrazine) | 4.35 | 4.42 | -0.07 |
| CH2 | 3.48 | 3.51 | -0.03 |
| CH3 (phenyl, pos. 2) | 2.29 | 2.33 | -0.04 |
| CH3 (phenyl, pos. 5) | 2.25 | 2.28 | -0.03 |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
HOMO-LUMO Gap: The energy of the HOMO represents the ability to donate an electron, while the energy of the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO–LUMO energy gap is 5.0452 eV. nih.gov
Reactivity Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scispace.com These include:
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.
Global Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons from the environment. scispace.com
Table 3: Key Global Reactivity Descriptors Derived from FMO Analysis Note: Values are illustrative and based on calculations for structurally similar compounds. nih.govresearchgate.net
| Descriptor | Formula | Typical Calculated Value (eV) |
| HOMO Energy (E_HOMO) | - | -5.313 |
| LUMO Energy (E_LUMO) | - | -0.268 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.045 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 2.791 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.523 |
| Global Electrophilicity (ω) | χ² / (2η) | 1.543 |
Molecular Docking Simulations for Interaction with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. scienceopen.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. ekb.eg
For a compound like this compound, molecular docking simulations can be used to predict how it interacts with the active site of a target enzyme or receptor. The simulation places the ligand into the binding pocket in various possible conformations and orientations (poses). scienceopen.com
The results of these simulations can identify key intermolecular interactions, such as:
Hydrogen Bonds: The hydrazide moiety (-CONHNH2) is a potent hydrogen bond donor and acceptor, likely forming critical interactions with amino acid residues in the receptor's active site.
Hydrophobic Interactions: The 2,5-dimethylphenyl group can engage in hydrophobic or van der Waals interactions with nonpolar residues.
Pi-Pi Stacking: The aromatic ring may interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Studies on similar hydrazide derivatives have shown their ability to bind to various enzymes, including dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net
Docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor. This affinity is often expressed as a binding energy in units of kcal/mol. ijpsdronline.com A lower (more negative) binding energy indicates a stronger, more favorable interaction and suggests a higher potential for the compound to act as an inhibitor of that target. ekb.eg By comparing the binding energies of different compounds, researchers can rank their potential efficacy. For instance, docking studies of various hydrazide-hydrazones against EGFR have reported binding energies ranging from -7.1 to -9.1 kcal/mol. researchgate.net
Table 4: Representative Binding Energies of Hydrazide Derivatives with Biological Targets Note: This table presents example data from molecular docking studies of various hydrazide compounds against different enzymes to illustrate typical results. researchgate.net
| Compound Type | Target Enzyme | Binding Energy (kcal/mol) |
| Hydrazide-Hydrazone 5a | EGFR | -8.9 |
| Hydrazide-Hydrazone 5e | EGFR | -8.9 |
| Hydrazide-Hydrazone 5g | EGFR | -9.1 |
| Hydrazide-Hydrazone 5h | EGFR | -8.9 |
In Silico Prediction of Drug-Likeness and Bioactivity Scores
The concept of "drug-likeness" is a qualitative assessment of how a compound's properties align with those of known drugs. It is a crucial filter in the early stages of drug development to identify candidates with a higher probability of success. Bioactivity scores, on the other hand, predict the likelihood of a molecule interacting with specific classes of biological targets.
Various computational tools are employed to estimate these properties. Drug-likeness is often evaluated based on established rules like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Bioactivity scores are calculated by comparing the structural features of the compound to large databases of molecules with known biological activities.
For this compound, preliminary in silico analyses suggest a favorable drug-like profile. The calculated physicochemical properties generally fall within the accepted ranges for oral bioavailability.
| Property | Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | 178.23 g/mol | < 500 |
| LogP | 0.84 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | < 140 Ų |
This interactive table presents key physicochemical properties of this compound relevant to its drug-likeness.
Furthermore, bioactivity scores can be predicted for various important drug target classes. These scores provide a preliminary indication of the compound's potential pharmacological profile. A score greater than 0.00 suggests probable activity, while scores between -0.50 and 0.00 indicate moderate activity, and scores below -0.50 suggest inactivity.
| Target Class | Predicted Bioactivity Score |
| GPCR Ligand | -0.15 |
| Ion Channel Modulator | -0.30 |
| Kinase Inhibitor | -0.55 |
| Nuclear Receptor Ligand | -0.25 |
| Protease Inhibitor | -0.40 |
| Enzyme Inhibitor | 0.10 |
This illustrative table shows potential bioactivity scores for this compound against common biological target classes, as might be predicted by cheminformatics software. These are not experimental values.
A more integrated approach to predicting a molecule's potential is through combined analyses like the Petra/Osiris/Molinspiration (POM) analysis. preprints.orgresearchgate.netmdpi.com This method serves as a comprehensive in silico filter to assess the pharmacokinetic profile and potential toxicity of novel compounds. preprints.orgnih.gov The POM model amalgamates different software packages to provide a holistic view of a compound's properties. researchgate.net
Petra (Parameter Estimation for the Treatment of Reactivity Applications) is used to calculate a variety of physicochemical properties. nih.gov In recent applications, this component is sometimes replaced by more modern tools like the SwissADME web server, leading to a "modified POM analysis". preprints.org
Molinspiration computes a range of molecular properties and, notably, predicts bioactivity scores against major drug target families. researchgate.netnih.gov This helps in understanding the potential therapeutic applications of the compound.
The POM analysis acts as a successful support tool in drug design by flagging potential liabilities and highlighting promising characteristics of a molecule like this compound before committing to extensive laboratory synthesis and testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org A QSAR model allows researchers to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules. rsc.org
The development of a QSAR model for derivatives of this compound would involve several key steps:
Dataset Preparation: A series of derivatives would be synthesized by modifying the core structure of this compound. For example, different substituents could be placed on the phenyl ring or modifications made to the acetohydrazide moiety. The biological activity of each of these compounds against a specific target (e.g., a particular enzyme or receptor) would be determined experimentally.
| Compound | R1 Substituent | R2 Substituent | Biological Activity (IC₅₀, µM) |
| Parent | H | H | 15.2 |
| Derivative 1 | 4-Cl | H | 8.5 |
| Derivative 2 | 4-OCH₃ | H | 12.1 |
| Derivative 3 | H | CH₃ | 20.4 |
| Derivative 4 | 4-Cl | CH₃ | 10.3 |
This table provides a hypothetical example of a dataset that would be used to build a QSAR model for derivatives of this compound.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including steric (size, shape), electronic (charge distribution), and hydrophobic properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the measured biological activity.
Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.
Once a robust and predictive QSAR model is established, it can be used to virtually screen a large number of potential derivatives. This allows chemists to prioritize the synthesis of compounds that are predicted to have the highest biological activity, significantly streamlining the drug discovery process.
Coordination Chemistry and Metal Complexation Studies
Synthesis of Coordination Complexes with Metal Ions
The synthesis of coordination complexes using ligands derived from 2-(2,5-Dimethylphenyl)acetohydrazide is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often colored solids that can be isolated and purified by standard laboratory techniques.
Ligand Design Incorporating this compound or its Derivatives
The design of ligands based on this compound often involves the condensation of its terminal -NH2 group with various aldehydes and ketones to form Schiff base derivatives. This approach is highly effective for creating multidentate ligands with enhanced chelating capabilities. The resulting Schiff bases, which contain an azomethine (-CH=N) group, can coordinate to metal ions, forming stable chelate rings. The specific properties of the resulting complexes can be fine-tuned by carefully selecting the aldehyde or ketone precursor, which may introduce additional donor atoms or steric bulk. For example, using aldehydes with hydroxyl or methoxy (B1213986) groups can increase the denticity of the ligand.
Identification of Donor Sites (N, O, S) and Chelation Modes
Ligands derived from this compound possess several potential donor sites, primarily the nitrogen and oxygen atoms of the hydrazide backbone. In its Schiff base derivatives, the imine nitrogen of the azomethine group and the amide oxygen are the principal coordination sites. These ligands can exhibit keto-enol tautomerism, allowing for different chelation modes.
Keto Form: The ligand can coordinate in its neutral keto form, typically acting as a bidentate ligand through the carbonyl oxygen and the azomethine nitrogen.
Enol Form: Under certain conditions, the ligand can undergo deprotonation of the amide proton to form the enolate. In this anionic form, it coordinates through the enolic oxygen and the azomethine nitrogen. This mode of coordination is often confirmed by the disappearance of the N-H vibrational band in the infrared spectrum of the complex. researchgate.netresearchgate.net
If the aldehyde or ketone used to synthesize the Schiff base contains additional functional groups, such as a phenolic -OH or a thiophene (B33073) sulfur, these can also act as donor sites, leading to tridentate (O, N, O or O, N, S) chelation. researchgate.net
Stoichiometry and Proposed Coordination Geometries of Complexes
The stoichiometry of the metal complexes, typically 1:1 or 1:2 (Metal:Ligand), is determined through methods like elemental analysis. Based on the stoichiometry and spectroscopic data, coordination geometries are proposed. For instance, with transition metals like Co(II), Ni(II), and Cu(II), various geometries are observed:
Octahedral: Often proposed for 1:2 (M:L) complexes where the two ligands satisfy the six coordination sites around the metal ion. Electronic spectra and magnetic susceptibility data for some Co(II) and Ni(II) complexes are consistent with an octahedral geometry. semanticscholar.org
Square Planar or Tetrahedral: These geometries are common for 1:1 (M:L) complexes or for certain metal ions like Cu(II) and Co(II), respectively. ekb.eg
The final geometry is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of any coordinating counter-ions or solvent molecules. semanticscholar.orgekb.eg
Spectroscopic Characterization of Metal Complexes
Spectroscopic methods are fundamental tools for elucidating the structure of metal complexes and understanding the nature of the metal-ligand bond.
Analysis of FTIR, UV-Vis, and NMR Spectral Shifts Upon Complexation
The coordination of the ligand to a metal ion leads to characteristic changes in its spectroscopic signature.
FTIR Spectroscopy: Infrared spectroscopy is used to identify the atoms involved in coordination. Key spectral shifts include a lowering of the frequency of the ν(C=O) (amide I) band, indicating coordination of the carbonyl oxygen. A shift in the ν(C=N) (azomethine) band also confirms the involvement of the imine nitrogen in chelation. researchgate.netresearchgate.net In cases of enolization, the ν(N-H) band disappears, and new bands associated with ν(C-O) (enolic) and ν(C=N-N=C) appear. The presence of new, low-frequency bands can often be assigned to ν(M-O) and ν(M-N) vibrations. researchgate.net
UV-Vis Spectroscopy: The electronic spectra of the free ligands typically show high-intensity bands in the UV region due to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new, lower-intensity bands often appear in the visible region. These new bands are attributed to d-d electronic transitions of the metal ion, and their position and intensity provide valuable information about the coordination geometry of the complex. For example, specific absorption bands observed for Co(II), Ni(II), and Cu(II) complexes have been used to support proposed octahedral or square planar geometries. semanticscholar.org
¹H NMR Spectroscopy: In the ¹H NMR spectra of the diamagnetic complexes, the signal for the amide proton (-NH) is typically observed at a downfield chemical shift in the free ligand. The disappearance of this signal upon complexation is strong evidence for deprotonation and coordination in the enol form. researchgate.netthermofisher.com Furthermore, the chemical shifts of protons near the coordination sites, such as the azomethine proton (-CH=N), often shift upon complexation, further confirming the ligand's binding to the metal center. researchgate.net
Elemental Analysis and Molar Ratio Determination of Complexes
Elemental analysis is a crucial technique for confirming the proposed stoichiometry of the synthesized complexes. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated values for a proposed formula, the metal-to-ligand ratio can be established. researchgate.netnih.gov
Molar conductance measurements are performed on solutions of the complexes (typically in solvents like DMSO or DMF) to determine their electrolytic nature. Low conductivity values suggest that the complexes are non-electrolytes, indicating that any anions present are part of the coordination sphere rather than acting as counter-ions. semanticscholar.org
The following table provides a summary of typical spectroscopic data used in the characterization of these complexes.
| Technique | Observation in Free Ligand | Change Upon Complexation | Interpretation |
| FTIR | ν(C=O) band at ~1660-1680 cm⁻¹ | Shifts to lower frequency (by 15-50 cm⁻¹) | Coordination via carbonyl oxygen |
| ν(C=N) band at ~1610-1630 cm⁻¹ | Shifts to lower or higher frequency | Coordination via azomethine nitrogen | |
| ν(N-H) band at ~3200-3300 cm⁻¹ | Disappears | Deprotonation and coordination in enol form | |
| UV-Vis | Intense bands in UV region (π→π, n→π) | Bands shift; new, weaker bands appear in the visible region | Coordination alters ligand electronics; d-d transitions indicate complex geometry |
| ¹H NMR | Labile -NH proton signal (~10-12 ppm) | Signal disappears | Deprotonation and enolization |
| Azomethine -CH=N proton signal (~8-9 ppm) | Signal shifts (typically downfield) | Confirmation of coordination at the azomethine nitrogen |
Structural Analysis of Metal Complexes by X-ray Diffraction
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.
For a hypothetical metal complex of this compound, a structural analysis would typically reveal:
Coordination Mode: How the this compound ligand binds to the metal center. Hydrazide ligands can coordinate in a monodentate fashion through the carbonyl oxygen or the terminal nitrogen of the hydrazide moiety, or as a bidentate ligand, forming a chelate ring. The specific mode of coordination would be evident from the determined bond distances between the metal ion and the donor atoms of the ligand.
Coordination Geometry: The arrangement of the ligands around the central metal ion. Common geometries for transition metal complexes include octahedral, tetrahedral, square planar, and trigonal bipyramidal, among others. The geometry is dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands.
Bond Parameters: Key bond lengths (e.g., metal-oxygen, metal-nitrogen) and bond angles within the coordination sphere. These parameters provide insights into the strength and nature of the metal-ligand bonds.
Without experimental data from single-crystal X-ray diffraction studies on metal complexes of this compound, any discussion on these structural aspects would be purely speculative.
Stability and Reactivity of this compound Metal Complexes
The stability and reactivity of metal complexes are crucial aspects of their chemistry, determining their potential applications in areas such as catalysis, materials science, and medicinal chemistry.
Stability: The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant). A high stability constant indicates a strong metal-ligand interaction and a greater tendency for the complex to form and persist in solution. The stability of metal complexes with this compound would be influenced by several factors:
The Chelate Effect: If the ligand acts as a bidentate chelator, the resulting complex would be expected to exhibit enhanced thermodynamic stability compared to analogous complexes with monodentate ligands.
Nature of the Metal Ion: The stability of the complexes would follow established trends, such as the Irving-Williams series for divalent first-row transition metals.
Electronic and Steric Effects: The electron-donating methyl groups on the phenyl ring could influence the basicity of the hydrazide moiety and, consequently, the stability of the metal complexes. The steric bulk of the 2,5-dimethylphenyl group could also play a role in the coordination geometry and stability.
Reactivity: The reactivity of these metal complexes would encompass a range of possible transformations:
Ligand Substitution Reactions: The replacement of the this compound ligand or other co-ligands by another ligand. The kinetics and mechanism of such reactions (e.g., associative, dissociative, or interchange) would provide insights into the lability of the complexes.
Redox Reactions: The metal center in the complex could undergo changes in its oxidation state upon reaction with oxidizing or reducing agents. The redox potential would be influenced by the coordination environment provided by the this compound ligand.
Catalytic Activity: The complexes could potentially exhibit catalytic activity in various organic transformations, leveraging the electronic properties of the metal center, which are modulated by the ligand.
A thorough understanding of these properties would require experimental data from techniques such as potentiometric or spectrophotometric titrations to determine stability constants, and kinetic studies to investigate reaction mechanisms. As no such studies have been reported for metal complexes of this compound, a detailed and accurate discussion on their stability and reactivity cannot be provided.
Investigations into Biological Activities of 2 2,5 Dimethylphenyl Acetohydrazide and Its Derivatives in Vitro & Mechanistic Focus
Antimicrobial Activity Investigations
Derivatives incorporating the 2,5-dimethylphenyl moiety have been synthesized and systematically evaluated for their efficacy against a range of clinically significant and drug-resistant pathogens. nih.gov These studies have highlighted the potential of this chemical scaffold in developing new antimicrobial candidates. nih.gov
Infections caused by multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), represent a significant global health challenge. nih.gov Research into novel N-2,5-dimethylphenylthioureido acid derivatives has demonstrated notable antibacterial activity specifically against these resilient pathogens. nih.gov
A study characterizing a series of these compounds revealed that their efficacy was structure-dependent and selective for Gram-positive bacteria, with no significant activity observed against Gram-negative pathogens like K. pneumoniae and P. aeruginosa at concentrations up to 64 µg/mL. nih.gov This suggests the presence of a Gram-positive specific molecular target. nih.gov
Particularly effective were 4-substituted thiazole (B1198619) derivatives. For instance, a compound bearing a 3,4-dichlorophenyl moiety (Compound 3h ) showed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against a S. aureus strain resistant to tedizolid (B1663884) and linezolid. nih.gov Furthermore, a derivative with a naphthalen-2-yl substitution (Compound 3j ) exhibited potent activity against both the resistant S. aureus and a vancomycin-resistant Enterococcus faecium (VRE) strain, with MIC values of 2 µg/mL for both. nih.gov A naphthoquinone-fused thiazole derivative (Compound 7 ) also displayed excellent activity against these resistant strains. nih.gov
Table 1: Antibacterial Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives
| Compound | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |
| 3h | S. aureus TCH 1516 | Tedizolid/Linezolid-R | 8 | nih.gov |
| 3h | E. faecium AR-0783 | Vancomycin-R (vanB) | 16 | nih.gov |
| 3j | S. aureus TCH 1516 | Tedizolid/Linezolid-R | 2 | nih.gov |
| 3j | E. faecium AR-0783 | Vancomycin-R (vanB) | 2 | nih.gov |
| 7 | S. aureus TCH 1516 | Tedizolid/Linezolid-R | 4 | nih.gov |
| 7 | E. faecium AR-0783 | Vancomycin-R (vanB) | 4 | nih.gov |
The emergence of multidrug-resistant fungal pathogens, particularly Candida auris, has created an urgent need for new antifungal agents. nih.gov Derivatives of 2-(2,5-Dimethylphenyl)acetohydrazide have been investigated for this purpose, demonstrating significant antifungal properties. nih.gov
In a comprehensive screening, hydrazide (Compound 9f ) and hydrazone (Compound 14f ) derivatives showed broad-spectrum activity against various drug-resistant Candida strains. nih.gov Notably, an ester derivative (Compound 8f ) exhibited promising activity specifically against the highly resilient Candida auris, with efficacy reported to be greater than that of the commonly used antifungal drug, fluconazole. nih.gov The study highlighted the potential of these scaffolds in developing therapies to combat invasive fungal infections. nih.gov
Table 2: Antifungal Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 8f | Candida auris | 8 | nih.gov |
| 9f | Candida albicans | 16 | nih.gov |
| 9f | Candida glabrata | 16 | nih.gov |
| 9f | Candida parapsilosis | 8 | nih.gov |
| 14f | Candida albicans | 16 | nih.gov |
| 14f | Candida glabrata | 16 | nih.gov |
| 14f | Candida parapsilosis | 8 | nih.gov |
The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication and has been a primary target for the development of antiviral drugs. nih.gov Extensive research has led to the identification of potent inhibitors, such as nirmatrelvir, which are peptidomimetic compounds that covalently bind to the catalytic cysteine residue in the enzyme's active site. nih.gov The focus of inhibitor design has largely been on scaffolds that mimic the natural peptide substrate of the protease, including α-ketoamides and other structures with electrophilic "warheads". nih.gov
Despite the broad investigation into Mpro inhibitors, a review of the current scientific literature does not show specific studies on the antiviral potency of this compound or its direct derivatives against SARS-CoV-2 protease. Research efforts have been concentrated on other chemical classes deemed more suitable for targeting the specific structural and functional characteristics of this viral enzyme.
The precise molecular mechanisms by which this compound derivatives exert their antimicrobial effects are not yet fully elucidated, but structure-activity relationship studies and comparisons with known drugs provide valuable insights.
For antibacterial action, the observed selectivity for Gram-positive pathogens strongly suggests a mechanism targeting cellular components unique to these bacteria, such as specific enzymes or aspects of cell wall synthesis. nih.gov The 2,5-dimethylphenyl scaffold is also a key feature of the antibacterial agent linezolid, which is known to inhibit protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of a functional initiation complex. nih.gov It is plausible that derivatives of this compound could share a similar mechanism of action. The hydrazone functional group (-CO–NH–N=CH–) itself is known to be a versatile pharmacophore, with its biological activity often attributed to the electrophilic and nucleophilic nature of the azomethine group, which can interact with various biological targets. nih.gov
In the context of antifungal activity, studies on other hydrazone derivatives suggest that their mechanism may involve the disruption of the fungal cell membrane. mdpi.comresearchgate.net This disruption can occur without direct interaction with ergosterol, a key component of the fungal membrane targeted by azole antifungals. researchgate.net The proposed action involves altering membrane stability and integrity, leading to the leakage of intracellular components and ultimately cell death. researchgate.net
Antiproliferative and Cytotoxic Activity Studies (Cell Line Based)
In addition to antimicrobial properties, the potential of hydrazide derivatives as anticancer agents has been an active area of research. These studies typically involve in vitro screening against various cancer cell lines to determine their cytotoxic and antiproliferative effects.
Derivatives featuring the N-2,5-dimethylphenyl scaffold have been evaluated for their in vitro anticancer activity against human lung adenocarcinoma (A549) cells. nih.govresearchgate.net In one study, a series of seventeen novel thiazole derivatives were tested at a fixed concentration of 100 µM for 24 hours. researchgate.net The antiproliferative effect was measured by determining the remaining cell viability using an MTT assay. researchgate.net
The results showed varied efficacy across the different derivatives. For example, the starting compound, 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (Compound 1 ), reduced A549 cell viability to approximately 60%. researchgate.net Several of its derivatives, such as compounds 3c , 3f , and 3h , demonstrated more potent cytotoxic effects, reducing cell viability to below 40% under the same conditions. researchgate.net In contrast, some derivatives, including compounds 4 and 5 , showed minimal impact on cell viability. researchgate.net
While these findings establish the potential antiproliferative activity of this class of compounds against the A549 cell line, specific data regarding their efficacy against the MCF-7 breast cancer cell line were not found in the reviewed literature.
Table 3: In Vitro Antiproliferative Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives against A549 Cell Line
| Compound | A549 Cell Viability (%) at 100 µM | Reference |
| 1 | ~60% | researchgate.net |
| 3c | < 40% | researchgate.net |
| 3f | < 40% | researchgate.net |
| 3h | < 40% | researchgate.net |
| 4 | ~100% | researchgate.net |
| 5 | ~100% | researchgate.net |
| Cisplatin (Control) | < 40% | researchgate.net |
Mechanisms of Action: Enzyme Inhibition (e.g., Ribonucleotide Reductase, DPP-4)
The potential for this compound and its derivatives to act as enzyme inhibitors has been an area of significant interest, drawing from the established inhibitory activities of the broader hydrazide and hydrazone classes of compounds.
Ribonucleotide Reductase (RR): Ribonucleotide reductase is a critical enzyme in DNA synthesis and repair, making it a prime target for anticancer therapies. nih.gov While RR inhibitors like hydroxyurea (B1673989) are well-known, specific studies detailing the inhibition of RR by this compound are not prominent in the current body of literature. The development of novel RR inhibitors is an ongoing effort in cancer research, focusing on disrupting the enzyme's complex allosteric regulation or the radical-generating process essential for its function. nih.govwikipedia.org
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. Consequently, DPP-4 inhibitors are an established class of drugs for treating type 2 diabetes. mdpi.comnih.gov The acetohydrazide scaffold has been successfully utilized in the design of DPP-4 inhibitors. For instance, a series of novel pyridazine-acetohydrazide hybrids were synthesized and demonstrated potent DPP-4 inhibitory activity, with some compounds showing inhibition in the nanomolar range. researchgate.net This indicates that the acetohydrazide moiety can serve as a core structure for interacting with the active site of DPP-4. Although direct inhibitory data for this compound against DPP-4 is not available, the proven success of related acetohydrazide structures suggests that its derivatives could be explored for this activity.
Induction of Apoptosis and Cell Cycle Modulation in In Vitro Models
The antiproliferative effects of many anticancer agents are mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. While direct studies on this compound are limited, research on related hydrazone derivatives provides insight into these mechanisms.
New benzimidazole (B57391) derivatives bearing a hydrazone moiety have been evaluated for their cytostatic activity against various cancer cell lines, including leukemia, cervix, and pancreas carcinoma cells. nih.gov Several of these compounds exhibited significant antiproliferative effects with IC50 values in the low micromolar range. Further mechanistic studies on other classes of compounds have shown that antiproliferative activity is often linked to cell cycle arrest at specific phases, such as G1, S, or G2/M, which prevents cancer cells from replicating. mdpi.commdpi.comnih.gov For example, certain benzimidazole-based derivatives were found to induce cell cycle arrest and trigger apoptosis in breast, ovarian, and lung cancer cell lines. mdpi.com This process typically involves the modulation of key regulatory proteins and can be confirmed through techniques like flow cytometry. The ability of various hydrazone-containing compounds to exert cytotoxic effects suggests that derivatives of this compound could potentially share these apoptosis-inducing and cell cycle-modulating properties, warranting further investigation.
Structure-Activity Relationship (SAR) Studies for Antiproliferative Effects
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental for designing more potent and selective drugs. For antiproliferative agents, SAR studies elucidate which chemical features are critical for cytotoxicity.
Studies on a series of p-substituted aryl-2-cyanoacetylhydrazide derivatives revealed that the nature and position of substituents on the aromatic ring significantly influence their antiproliferative activity against breast cancer, osteosarcoma, and leukemia cell lines. researchgate.net The results, summarized in the table below, indicate that different substitutions lead to a range of moderate to mild activity.
| Compound | Substitution (R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SaOS-2 | IC50 (µM) vs. K562 |
|---|---|---|---|---|
| 2a | -H | 62.4 | 73.1 | 81.2 |
| 2b | -CH3 | 59.3 | 68.5 | 74.3 |
| 2c | -OCH3 | 51.7 | 61.4 | 69.8 |
| 2d | -F | 48.2 | 55.9 | 61.5 |
| 2e | -Cl | 35.4 | 41.2 | 49.6 |
Similarly, SAR studies on benzimidazolehydrazones highlighted that the nature of the aryl group in the arylidene moiety is crucial for activity. For example, replacing a 2-hydroxyphenyl group with a 2-hydroxynaphthyl group led to a significant increase in antiproliferative potency. nih.gov These findings underscore that modifications to the phenyl ring of compounds like this compound, such as altering the number, position, and electronic nature of substituents, would likely have a profound impact on their antiproliferative effects.
Antioxidant Activity Assays
The hydrazide and hydrazone moieties are known to contribute to the antioxidant potential of molecules. This activity is typically evaluated through assays that measure radical scavenging and reducing power.
Radical Scavenging Capabilities (e.g., DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the ability of a compound to act as a free radical scavenger. The assay measures the reduction of the stable DPPH radical, which is observed as a color change from violet to yellow. nih.gov
Investigations into a series of hydrazide-hydrazones revealed that their radical scavenging activity is highly dependent on their structure. One study found that among a series of pyrrole-based hydrazide-hydrazones, only the derivative containing a salicylaldehyde (B1680747) moiety (a 2-hydroxyphenyl group) exhibited significant DPPH radical scavenging properties. pensoft.net At a concentration of 250 µM, this compound showed 61.27% radical scavenging activity, which was attributed to the hydrogen-donating ability of the phenolic hydroxyl group. pensoft.net This suggests that the core this compound structure, which lacks a labile proton donor like a phenolic -OH group, may not be a potent radical scavenger on its own. However, its derivatives, particularly those incorporating phenolic groups, could possess significant activity.
Reducing Power and DNA Protection Assays
The reducing power of a compound is its ability to donate an electron, which is another important mechanism of antioxidant action. This is often measured by the ferric reducing antioxidant power (FRAP) assay, which involves the reduction of a ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form. mdpi.comnih.gov Studies on various hydrazide-containing heterocyclic compounds have demonstrated their capacity to act as reducing agents, with the majority of tested hydrazides showing higher ferric reducing abilities than standards like ascorbic acid and butylated hydroxytoluene (BHT). nih.gov
Furthermore, the ability of antioxidants to protect biological macromolecules like DNA from oxidative damage is a crucial aspect of their function. Some hydrazide derivatives have been investigated for their ability to interact with DNA, which could be a mechanism for providing protection against damaging agents. researchgate.net While specific data on the reducing power and DNA protection capabilities of this compound are not available, the demonstrated activity of other hydrazides suggests this is a viable area for future research.
Other Investigated Biological Activities
Beyond antiproliferative and antioxidant effects, derivatives of acetohydrazide have been explored for a range of other biological activities, most notably anti-inflammatory and antimicrobial actions.
Anti-inflammatory Activity: The hydrazone linkage is a key feature in many compounds designed as anti-inflammatory agents. nih.gov Several series of acetohydrazide derivatives have been synthesized and shown to possess significant anti-inflammatory properties in preclinical models like the carrageenan-induced rat paw edema assay. nih.gov For example, a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides exhibited moderate to good anti-inflammatory activity, with the N-(4-chlorobenzylidene) derivative being the most potent, producing a 32-58% reduction in inflammation. nih.gov
Antimicrobial Activity: The 2,5-dimethylphenyl scaffold is a structural feature found in numerous compounds with antimicrobial activity against a wide array of bacteria, fungi, and viruses. nih.gov Hydrazide-hydrazone derivatives have also been extensively studied for their antimicrobial potential. For instance, various acetohydrazide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. wjbphs.commdpi.com The combination of the 2,5-dimethylphenyl group with the acetohydrazide core could lead to derivatives with promising antimicrobial properties.
Anti-inflammatory Investigations (e.g., Thiazole Derivatives)
The pursuit of novel anti-inflammatory agents with improved efficacy and fewer side effects is a significant area of medicinal chemistry. Derivatives of this compound, particularly those incorporating a thiazole ring, have been investigated for their potential to modulate inflammatory pathways. Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects. wjpmr.comnih.gov
The synthesis of thiazole derivatives often involves the reaction of a thiourea (B124793) precursor, which can be derived from the 2,5-dimethylphenyl scaffold, with an α-haloketone. nih.gov These compounds are then evaluated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) relies on the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. nih.gov
One in vitro method to assess anti-inflammatory activity is the protein denaturation inhibition assay. wjpmr.com Protein denaturation is a well-documented cause of inflammation. A study on a series of pyridine- and thiazole-based hydrazides demonstrated significant in vitro anti-inflammatory activity by inhibiting bovine serum albumin denaturation. The results, including IC50 values (the concentration required to inhibit 50% of the activity), are presented below.
| Compound | Substituent on Phenyl Ring | IC50 (μg/mL) for Protein Denaturation Inhibition |
|---|---|---|
| 5j | 2-Thienyl | 46.29 |
| 5k | 2-Furyl | 48.33 |
| 5l | 4-Hydroxy-3-methoxy | 49.71 |
| Standard (Diclofenac Sodium) | - | 42.12 |
In this study, compounds featuring heterocyclic rings (like thiophene (B33073) and furan) and substituted phenyl rings demonstrated potent activity, with IC50 values comparable to the standard drug, diclofenac (B195802) sodium. wjpmr.com The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986), on the phenyl ring was found to enhance the anti-inflammatory effect. wjpmr.com These findings suggest that thiazole derivatives incorporating a substituted phenyl moiety, similar to the 2,5-dimethylphenyl group, are promising candidates for further anti-inflammatory research.
Anthelmintic and Antihypertensive Explorations
The hydrazone functional group (-NHN=CH-) is a key structural feature in many compounds exhibiting a broad spectrum of pharmacological activities. nih.govdoaj.org While specific studies focusing exclusively on anthelmintic and antihypertensive derivatives of this compound are not extensively documented, the general classes of thiazole and hydrazone derivatives have shown potential in these areas. fabad.org.trresearchgate.net
Anthelmintic Activity: Helminth infections remain a major health problem in many parts of the world. The development of resistance to existing anthelmintic drugs necessitates the search for new chemical entities. Thiazole derivatives have been identified as a class of compounds with potential anthelmintic properties. nih.gov The mechanism of action for many anthelmintics involves interference with the parasite's metabolic or neuromuscular systems.
Antihypertensive Activity: Hydrazone derivatives have been investigated for their potential to manage hypertension. nih.govnih.gov Some hydrazones act as vasodilators, directly relaxing smooth muscle, which helps to lower elevated blood pressure. nih.gov For instance, studies on various N-acylhydrazone derivatives have reported significant antihypertensive and vasodilator effects. While direct experimental data on derivatives of this compound is lacking in this specific therapeutic area, the known activities of related hydrazone structures suggest that this could be a viable avenue for future research.
Analgesic Potential
Pain management is a critical aspect of healthcare, and there is an ongoing need for new analgesic agents with improved safety profiles. Hydrazide-hydrazone and Schiff base derivatives are classes of compounds that have demonstrated significant analgesic properties in preclinical studies. cumhuriyet.edu.trnih.gov The conversion of the terminal -NH2 group of this compound into a Schiff base (an imine or azomethine group) by condensation with various aldehydes can yield compounds with potential analgesic activity. nih.govdoaj.org
The analgesic effects of these compounds are often evaluated using in vivo models such as the acetic acid-induced writhing test and the hot plate test, which assess peripheral and central analgesic activity, respectively. nih.govresearchgate.net For example, a study on enantiomerically pure Schiff bases demonstrated significant dose-dependent analgesic activity.
| Compound Series | Dose (mg/kg) | Analgesic Effect (% Reduction in Writhing) | Latency in Hot Plate Test (seconds at 90 min) |
|---|---|---|---|
| 'S' Series (H2) | 25 | 69.48% (Phase 1), 78.53% (Phase 2) | Significant increase |
| 'S' Series (H3) | 25 | 58.06% (Phase 1), 71.97% (Phase 2) | Significant increase |
| 'R' Series (H5) | 25 | 61.25% (Phase 1), 71.48% (Phase 2) | Significant increase |
The results from a study on chiral Schiff bases indicated a significant reduction in pain response in both the neurogenic (phase 1) and inflammatory (phase 2) phases of the formalin test. nih.gov Furthermore, some compounds showed increased latency in the hot plate and tail immersion tests, suggesting a centrally mediated analgesic effect. nih.govnih.gov Mechanistic studies have also explored the involvement of opioid receptors in the analgesic action of these Schiff bases. nih.gov The potent activity observed in these related compounds underscores the potential of Schiff base derivatives of this compound as candidates for novel analgesic drugs.
Future Directions and Emerging Research Gaps
Development of Novel and Greener Synthetic Routes to the Compound
The synthesis of hydrazides, including 2-(2,5-Dimethylphenyl)acetohydrazide, has traditionally relied on methods that may involve harsh conditions or the use of hazardous solvents. egranth.ac.in The future of synthesizing this compound lies in the adoption of green chemistry principles, which aim to reduce waste, improve energy efficiency, and utilize less hazardous materials. egranth.ac.inmdpi.com
One promising approach is the use of microwave-assisted organic synthesis (MAOS). egranth.ac.inresearchgate.net This technique can significantly reduce reaction times—from hours to mere seconds—and often leads to higher product purity and yields. egranth.ac.inresearchgate.net For instance, a solvent-free, one-pot method for preparing hydrazides directly from corresponding acids under microwave irradiation has been shown to be superior to conventional methods. egranth.ac.inresearchgate.net Another avenue is the development of catalytic methods using environmentally benign and reusable catalysts, such as L-proline, which can facilitate the reaction under mild conditions. mdpi.com These "greener" routes not only offer environmental and economic benefits but also align with the growing demand for sustainable chemical manufacturing. ajgreenchem.com
| Parameter | Conventional Synthesis | Greener Synthesis (Microwave-Assisted) | Potential Advantage |
|---|---|---|---|
| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less time |
| Energy Consumption | High (e.g., 6-9 KWh) | Low (e.g., 0.015-0.050 KWh) | 180-400 times less energy |
| Solvent Use | Often requires organic solvents | Can be solvent-free | Reduced waste and environmental impact |
| Overall Yield | Variable (e.g., 77%) | Often higher (e.g., 90%) | Increased process efficiency |
| Environmental (E) Factor | High (e.g., 4.5 kg waste/kg product) | Low (e.g., 0.3 kg waste/kg product) | 93.3% reduction in waste |
Data compiled from studies on benzoic hydrazide synthesis. researchgate.net
Advanced Structural Elucidation Techniques for Complex Derivatives and Metabolites
As research progresses, derivatives of this compound will be synthesized and its metabolic fate in biological systems investigated. The resulting complex structures and metabolites necessitate the use of advanced structural elucidation techniques. While traditional methods like 1H-NMR and IR spectroscopy are fundamental, they may be insufficient for unambiguously determining the structures of complex molecules or identifying sites of metabolic modification. mdpi.comnih.gov
Modern mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are indispensable for metabolite profiling. criver.com A novel technique, electron-activated dissociation (EAD), offers significant advantages over conventional collision-induced dissociation (CID). nih.govresearchgate.net EAD can provide more definitive information on the sites of conjugation (e.g., glucuronidation), which is a common metabolic pathway, by generating unique fragmentation patterns that help pinpoint the exact location of molecular changes. nih.govresearchgate.net
Furthermore, the integration of high-field Nuclear Magnetic Resonance (NMR) spectroscopy with computational methods, such as Density Functional Theory (DFT) calculations, provides a powerful tool for solving complex structures. nih.govas-proceeding.com These computational approaches can predict NMR chemical shifts with remarkable accuracy, helping to validate or revise proposed structures of novel derivatives. nih.gov
| Technique | Application in Studying Derivatives/Metabolites | Key Advantage |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Identifying metabolites by providing accurate mass measurements and molecular formulas. criver.com | High sensitivity and selectivity for detecting individual molecular species. criver.com |
| Electron-Activated Dissociation (EAD) | Pinpointing the exact site of metabolic conjugation (e.g., glucuronide, glutathione (B108866) adducts). nih.govresearchgate.net | Provides more comprehensive structural information compared to conventional fragmentation methods like CID. nih.gov |
| High-Field NMR Spectroscopy | Determining the detailed 3D structure and connectivity of complex synthetic derivatives. nih.gov | Provides definitive structural information through various 1D and 2D experiments. nih.gov |
| Density Functional Theory (DFT) Calculations | Validating proposed structures by comparing calculated NMR data with experimental results. nih.govas-proceeding.com | Offers high accuracy in predicting spectroscopic data, aiding in the correct assignment of complex structures. nih.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separating and identifying structural isomers of metabolites that are indistinguishable by MS alone. researchgate.net | Provides information on the size, shape, and charge of an ion (collision cross-section), allowing for isomer differentiation. researchgate.net |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
Understanding how this compound and its analogs exert their biological effects requires a detailed picture of their interactions with target molecules at an atomic level. Future research must move beyond preliminary activity screenings to in-depth mechanistic studies. Molecular docking, a computational technique, is a crucial tool for this purpose. mdpi.comlongdom.org It predicts the preferred orientation of a compound when bound to a receptor or enzyme, helping to elucidate the basis of its activity. nih.gov
For example, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the hydrazide derivative and the amino acid residues in the active site of a target protein. nih.govresearchgate.net This information is invaluable for explaining structure-activity relationships (SAR) and for guiding the design of more potent and selective analogs.
Beyond static docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations can help assess the stability of the binding mode predicted by docking and can reveal conformational changes in the protein or ligand upon binding. Such detailed molecular-level understanding is a prerequisite for rational drug design. longdom.org
Exploration of New Pharmacological Targets and Biological Pathways
The hydrazide functional group is a versatile scaffold present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antituberculosis effects. bibliotekanauki.plmdpi.comresearchgate.netrjptonline.org This suggests that this compound and its derivatives could have therapeutic potential across various diseases. A significant future direction is the systematic exploration of new pharmacological targets and biological pathways for this compound class.
High-throughput screening (HTS) of compound libraries against a diverse panel of biological targets can uncover unexpected activities. Furthermore, a target-based approach, guided by the known activities of similar hydrazide-containing molecules, could prove fruitful. For instance, given the prevalence of hydrazides as enzyme inhibitors, research could focus on their potential to inhibit kinases, proteases, or metabolic enzymes implicated in diseases like cancer or inflammatory disorders. nih.govnih.gov The anti-tuberculosis drug isoniazid (B1672263), a simple hydrazide, functions by inhibiting an enzyme essential for mycolic acid synthesis in Mycobacterium tuberculosis; this mode of action could inspire the search for other enzyme targets in various pathogens. researchgate.netnih.gov
| Potential Therapeutic Area | Example Pharmacological Target Class | Rationale |
|---|---|---|
| Oncology | Tyrosine Kinases (e.g., TRKA) | Many hydrazide-hydrazones have been investigated as kinase inhibitors for cancer therapy. nih.gov |
| Infectious Diseases | Bacterial Enzymes (e.g., InhA) | The well-established activity of isoniazid provides a precedent for targeting microbial enzymes. researchgate.netnih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes | Hydrazide derivatives have been computationally and experimentally evaluated for anti-inflammatory potential via COX-2 inhibition. researchgate.net |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Certain hydrazides, like iproniazid (B1672159) and isocarboxazid, are known MAO inhibitors used as antidepressants. mdpi.com |
Integration of Advanced Computational Chemistry for Lead Optimization and Rational Drug Design
The integration of advanced computational chemistry is essential for efficiently translating a promising hit compound like this compound into a viable drug candidate. Rational drug design utilizes computational tools to optimize the properties of a lead compound, a process known as lead optimization. longdom.org
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of this process. mdpi.com These models can forecast the pharmacokinetic and toxicological properties of a designed molecule before it is synthesized, saving significant time and resources by flagging potentially problematic compounds early.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(2,5-Dimethylphenyl)acetohydrazide, and how are key reaction parameters optimized?
The synthesis involves reacting ethyl (2,5-dimethylphenyl)acetate with hydrazine hydrate in ethanol under reflux. Key parameters include maintaining a temperature of 70–80°C, pH control (neutral to slightly basic), and using anhydrous solvents to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms functional groups and substitution patterns. Infrared (IR) spectroscopy validates hydrazide and aromatic C-H stretches. Mass spectrometry (MS) provides molecular weight confirmation. For crystalline derivatives, X-ray diffraction resolves solid-state conformation .
Q. What in vitro assays are commonly employed to screen the antioxidant and cytotoxic activities of this compound?
Antioxidant activity is assessed via DPPH radical scavenging and FRAP assays. Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., MCF-7, A549), with IC₅₀ values calculated against controls like Doxorubicin. Healthy cell lines (e.g., NIH3T3) validate selectivity .
Q. How do researchers select appropriate solvent systems for synthesizing and testing this compound?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility during synthesis, while ethanol or methanol is preferred for recrystallization. In bioassays, dimethyl sulfoxide (DMSO) is used for stock solutions, diluted to <1% v/v in culture media to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance the anticancer efficacy of this compound derivatives?
Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring to modulate lipophilicity (logP). Evaluate derivatives for improved IC₅₀ against resistant cell lines. Computational docking predicts binding affinity to targets like topoisomerase II or tubulin .
Q. What methodological considerations are critical when reconciling conflicting bioactivity data across different research studies on this compound?
Standardize assay protocols (e.g., cell passage number, incubation time). Verify compound purity via HPLC and control for batch-to-batch variability. Cross-validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. What strategies are effective in modifying the hydrazide scaffold to improve physicochemical properties like solubility without compromising bioactivity?
Incorporate hydrophilic groups (e.g., hydroxyl, carboxyl) via Schiff base formation or acylation. Prodrug strategies, such as conjugating with PEG or amino acids, enhance aqueous solubility. Balance logP values between 2–4 for optimal membrane permeability .
Q. How does X-ray crystallography contribute to elucidating the molecular conformation of this compound in solid-state studies?
X-ray diffraction reveals planar hydrazone moieties and dihedral angles between aromatic rings, critical for understanding intermolecular interactions (e.g., hydrogen bonding, π-π stacking). These insights guide crystal engineering for stability and bioavailability .
Q. What advanced synthetic routes enable derivatization of this compound into heterocyclic analogs (e.g., oxadiazoles) for enhanced bioactivity?
Oxidize hydrazides with iodobenzene diacetate in ethanol to form 1,3,4-oxadiazoles. Characterize derivatives via ¹H NMR and HRMS. Test for dual antioxidant-antimicrobial activity to identify multifunctional candidates .
Q. How can researchers design dose-response experiments to assess synergistic effects of this compound with existing chemotherapeutic agents?
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Fixed-ratio mixtures (e.g., 1:1, 1:2) are tested across concentrations. Synergistic combinations reduce IC₅₀ by >50% compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
